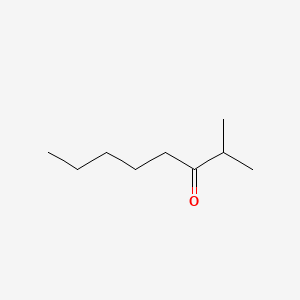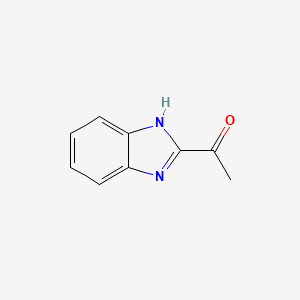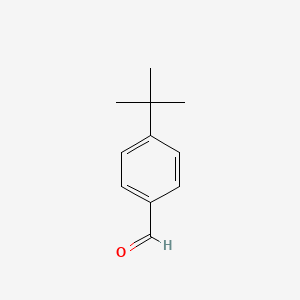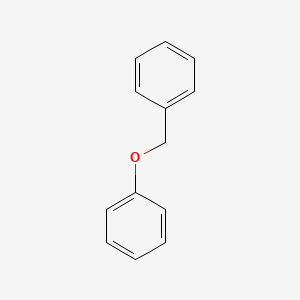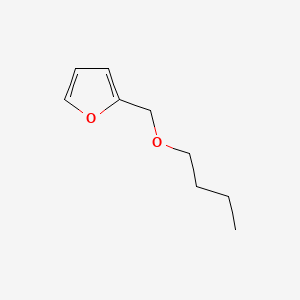
2-(丁氧甲基)呋喃
描述
2-(Butoxymethyl)furan, also known as 2-butoxy-2-methyl-1-propanol, is a versatile organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a sweet, ether-like odor and is non-flammable. This compound is used in a variety of chemical reactions, such as the synthesis of polymers, resins, and other organic compounds. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Furthermore, 2-(Butoxymethyl)furan is used in the production of polyurethane foam, as well as in the manufacture of paints, coatings, inks, and adhesives.
科学研究应用
环氧树脂合成
2-(丁氧甲基)呋喃: 广泛应用于环氧树脂的合成中,环氧树脂由于其优异的机械性能和化学耐受性,在各种工业应用中至关重要。 该呋喃衍生物可被掺入环氧树脂中,以增强其可持续性,因为它源于可再生资源 .
生物降解聚合物生产
该化合物在生物降解聚合物的生产中发挥作用。 作为单体,它有助于创建更容易在环境中分解的聚合物,从而减少污染并减少对不可再生资源的依赖 .
药物研究
在药物研究中,2-(丁氧甲基)呋喃可作为各种药物合成的前体或中间体。 其呋喃核心可以被官能化以产生具有潜在治疗效果的化合物 .
农业化学品
该呋喃衍生物可用于开发新型农业化学品。 其结构允许创建可作为更安全、更有效的杀虫剂或除草剂的化合物 .
材料科学
2-(丁氧甲基)呋喃: 可用于材料科学,开发具有独特性能的新材料,例如改善的热稳定性或增强的电导率。 这可以导致电子和建筑材料的进步 .
绿色化学
未来方向
作用机制
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, the targets could be diverse depending on the specific biological or pharmacological activity.
Mode of Action
Furan derivatives have been known to interact with various biological targets leading to different therapeutic effects
Biochemical Pathways
Furan derivatives have been known to affect various biochemical pathways depending on their specific biological or pharmacological activity
Pharmacokinetics
The compound’s molecular formula is c9h14o2, with an average mass of 154206 Da and a monoisotopic mass of 154099380 Da These properties could influence its pharmacokinetics and bioavailability
Result of Action
Furan derivatives have been known to exhibit various molecular and cellular effects depending on their specific biological or pharmacological activity
生化分析
Biochemical Properties
2-(Butoxymethyl)furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that 2-(Butoxymethyl)furan may influence the oxidative metabolism of other compounds. Additionally, it has been noted that 2-(Butoxymethyl)furan can act as a solvent in laboratory settings, which may affect the solubility and stability of other biomolecules .
Cellular Effects
The effects of 2-(Butoxymethyl)furan on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Butoxymethyl)furan can modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 2-(Butoxymethyl)furan has been reported to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-(Butoxymethyl)furan exerts its effects through several mechanisms. One of the primary mechanisms involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive metabolites . These reactive metabolites can bind to nucleophilic sites on proteins and DNA, potentially causing enzyme inhibition or activation and changes in gene expression. Additionally, 2-(Butoxymethyl)furan has been shown to undergo oxidation, resulting in the formation of cis-2-butene-1,4-dial, a key toxic metabolite that interacts with tissue nucleophiles .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Butoxymethyl)furan in laboratory settings are important considerations for its use in biochemical studies. Over time, 2-(Butoxymethyl)furan can undergo degradation, leading to the formation of various by-products . These by-products may have different biochemical properties and effects on cellular function. Long-term studies have shown that the effects of 2-(Butoxymethyl)furan on cellular function can vary, with some studies reporting sustained effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(Butoxymethyl)furan in animal models are dose-dependent. At lower doses, 2-(Butoxymethyl)furan has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . Studies in animal models have shown that high doses of 2-(Butoxymethyl)furan can cause liver and kidney damage, likely due to the formation of reactive metabolites . Additionally, threshold effects have been observed, where certain doses are required to elicit specific biochemical responses .
Metabolic Pathways
2-(Butoxymethyl)furan is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The metabolism of 2-(Butoxymethyl)furan leads to the formation of reactive metabolites, which can further interact with other biomolecules. These interactions can influence metabolic flux and the levels of various metabolites in the body . Additionally, 2-(Butoxymethyl)furan has been shown to affect the oxidative metabolism of lipids and proteins, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of 2-(Butoxymethyl)furan within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, 2-(Butoxymethyl)furan can be distributed to different cellular compartments, where it can exert its biochemical effects. The localization and accumulation of 2-(Butoxymethyl)furan within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(Butoxymethyl)furan is an important factor in determining its activity and function. Studies have shown that 2-(Butoxymethyl)furan can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct 2-(Butoxymethyl)furan to specific organelles. The subcellular localization of 2-(Butoxymethyl)furan can influence its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-(butoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDABMXTZAZGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205471 | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56920-82-2 | |
| Record name | 2-(Butoxymethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56920-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056920822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




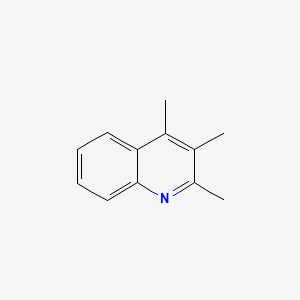

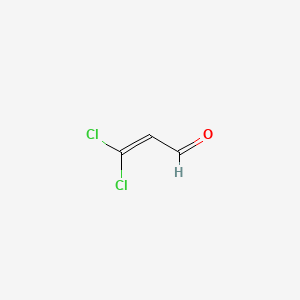
![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)



